Cas no 77615-71-5 (4-(diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione)

77615-71-5 structure
Productnaam:4-(diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
4-(diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
- 4-(diethylamino)-1-phenyl-3H-1,5-benzodiazepine-2-thione
- 4-(dietilammino)-1-fenil-1,3-diidro-1,5-benzodiazepin-2-tione
- AC1L7LNZ
- NSC355341
- DTXSID60228283
- 77615-71-5
- UNII-MS9QLE74RE
- NSC-355341
- 2H-1,5-BENZODIAZEPINE-2-THIONE, 4-(DIETHYLAMINO)-1,3-DIHYDRO-1-PHENYL-
- MS9QLE74RE
- NSC 355341
-
- Inchi: InChI=1S/C19H21N3S/c1-3-21(4-2)18-14-19(23)22(15-10-6-5-7-11-15)17-13-9-8-12-16(17)20-18/h5-13H,3-4,14H2,1-2H3
- InChI-sleutel: NLUOYPTZJQQODV-UHFFFAOYSA-N
- LACHT: CCN(CC)C1=NC2=CC=CC=C2N(C(=S)C1)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 323.14583
- Monoisotopische massa: 323.14561886g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 438
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 50.9Ų
Experimentele eigenschappen
- PSA: 18.84
- LogboekP: 4.42820
4-(diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione Gerelateerde literatuur
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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